molecular formula C8H6ClNO B6589871 7-chloro-5-methylfuro[2,3-c]pyridine CAS No. 1159828-30-4

7-chloro-5-methylfuro[2,3-c]pyridine

Cat. No.: B6589871
CAS No.: 1159828-30-4
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-5-methylfuro[2,3-c]pyridine is a fused heterocyclic compound consisting of a pyridine ring fused with a furan moiety at the [2,3-c] junction. The numbering of the fused system positions the chlorine substituent at the 7-position and the methyl group at the 5-position (Figure 1). This scaffold is synthetically accessible via methods such as cyclization of halogenated pyridine precursors or functionalization of preformed furopyridine frameworks . Its structural features, including electron-withdrawing (Cl) and electron-donating (CH₃) substituents, make it a versatile intermediate in medicinal chemistry, particularly for designing kinase inhibitors or cytotoxic agents .

Properties

CAS No.

1159828-30-4

Molecular Formula

C8H6ClNO

Molecular Weight

167.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-5-methylfuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to form the desired furo[2,3-c]pyridine structure . The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

7-chloro-5-methylfuro[2,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce various oxidized forms of the compound.

Mechanism of Action

The mechanism of action of 7-chloro-5-methylfuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. For example, its derivatives have been shown to exhibit antimicrobial activity by inhibiting key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Structural and Reactivity Differences Among Furopyridine Isomers

Isomer Fusion Points Preferred Reaction Sites Key Substituent Compatibility
Furo[2,3-c]pyridine 2,3-c Furan C-2, Pyridine C-6/C-7 5-CH₃, 7-Cl (this compound)
Furo[2,3-b]pyridine 2,3-b Pyridine C-5, Furan C-4 Limited due to steric hindrance
Furo[3,2-c]pyridine 3,2-c Pyridine C-5/C-6 Compatible with bulkier groups

Comparison with Thienopyridine Analogues

Replacing the furan oxygen with sulfur yields thieno[2,3-c]pyridine derivatives. Key differences include:

  • Electronic Effects: The sulfur atom in thienopyridines increases electron delocalization, enhancing stability under acidic conditions compared to furan’s oxygen .
  • Biological Activity: Thienopyridines with trifluoromethyl groups (e.g., compound 5m in ) exhibit potent inhibitory activity (IC₅₀ = 2.02 μM) against kinases, attributed to sulfur’s polarizability and stronger hydrophobic interactions . In contrast, furan-based derivatives may prioritize hydrogen bonding via oxygen.

Table 2: Furopyridine vs. Thienopyridine Pharmacological Profiles

Compound Class Heteroatom Key Substituents IC₅₀ (Kinase Inhibition) Stability (pH 7.4)
Furo[2,3-c]pyridine O 7-Cl, 5-CH₃ Not reported Moderate
Thieno[2,3-c]pyridine S 3-CF₃, 4-CF₃ (e.g., 5m) 2.02 μM High

Comparison with Pyrrolopyridine Derivatives

Pyrrolo[2,3-c]pyridines, which replace the furan oxygen with a pyrrole nitrogen, demonstrate distinct pharmacological profiles:

  • Cytotoxicity : Pyrrolopyridines synthesized from 7-chloropyrrolo[2,3-c]pyridine () show potent antiproliferative activity against EGFR-overexpressing A431 cells. The nitrogen atom facilitates hydrogen bonding with biological targets, enhancing potency compared to furan’s oxygen .
  • Synthetic Flexibility : Pyrrolopyridines allow easier introduction of substituents at the 6-position, as demonstrated in SAR studies (), whereas furan’s oxygen may limit certain functionalizations .

Substituent Effects in Furopyridine Analogues

The position and nature of substituents critically influence activity:

  • Chlorine at C-7 : Enhances electrophilicity and binding to hydrophobic pockets (e.g., in kinase targets) .
  • Methyl at C-5 : Improves metabolic stability by sterically shielding reactive sites .

Table 3: Substituent Impact on Furopyridine Derivatives

Compound Substituents LogP Key Biological Activity
7-Chloro-5-methylfuro[2,3-c]pyridine 7-Cl, 5-CH₃ 2.1 Kinase inhibition (hypothetical)
5,7-Dimethylfuro[2,3-c]pyridine 5-CH₃, 7-CH₃ 2.8 Increased membrane permeability
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine 5-Cl, saturated ring 1.9 Reduced reactivity, improved solubility

Pharmacological and Industrial Relevance

  • Patent Landscape : Janssen’s substituted phenyl-pyrrolo[2,3-c]pyridines () and dimethylfuropyridine-based compounds () underscore industrial interest in this scaffold for oncology and CNS diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.